methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

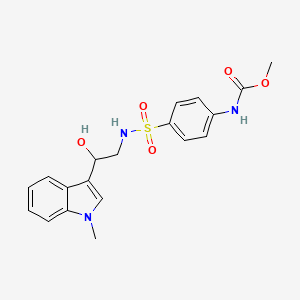

Methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a structurally complex molecule featuring:

- A methyl carbamate group attached to a phenyl ring.

- A sulfamoyl bridge linking the phenyl ring to a hydroxyethyl-substituted indole moiety.

This compound’s hybrid structure suggests possible applications in pharmaceuticals, particularly due to the indole motif’s prevalence in drug discovery (e.g., kinase inhibitors or antineoplastic agents) .

Properties

IUPAC Name |

methyl N-[4-[[2-hydroxy-2-(1-methylindol-3-yl)ethyl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-22-12-16(15-5-3-4-6-17(15)22)18(23)11-20-28(25,26)14-9-7-13(8-10-14)21-19(24)27-2/h3-10,12,18,20,23H,11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKROEPUCUSCDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Carbamate Ester: The final step involves the reaction of the sulfonamide-indole derivative with methyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Properties:

Recent studies have highlighted the anticancer potential of compounds containing indole and sulfamoyl moieties. Methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays indicate that the compound exhibits significant growth inhibition in human tumor cells, aligning with findings from similar indole-based compounds that have shown promising results in targeting cancer cells through apoptosis and cell cycle arrest mechanisms .

Antimicrobial Activity:

The compound's structural features suggest potential antimicrobial properties. Sulfonamide derivatives are known for their broad-spectrum antibacterial activity. Research into related compounds has demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating that methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate may also possess similar properties, warranting further investigation .

Synthesis and Chemical Properties

The synthesis of methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions that incorporate indole derivatives and sulfamoyl functionalities. The synthetic route often includes the formation of carbamate linkages, which are crucial for enhancing the compound's stability and biological activity.

Table 1: Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | Indole derivative + sulfonamide | Formation of sulfamoyl group |

| 2 | Carbamate formation | Isocyanate + alcohol | Formation of carbamate linkage |

| 3 | Hydroxylation | Hydroxylating agent | Introduction of hydroxyl group |

Therapeutic Potential

Drug Development:

The unique structure of methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate positions it as a candidate for novel drug development. Its dual action as an anticancer and antimicrobial agent could lead to the formulation of combination therapies that enhance treatment efficacy while minimizing resistance development .

Pharmacokinetics and Bioavailability:

Studies on similar compounds suggest that modifications to the indole core can significantly influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for optimizing the therapeutic profile of methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate in clinical settings .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds with promising biological activities:

Case Study 1: Indole Derivatives as Anticancer Agents

A study published in Molecules explored a series of indole derivatives, including those with sulfamoyl groups, demonstrating significant cytotoxicity against human breast cancer cell lines. The study established a correlation between structural modifications and biological activity, providing insights into optimizing methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate for enhanced efficacy .

Case Study 2: Antimicrobial Efficacy of Sulfonamide Compounds

Research conducted on sulfonamide derivatives indicated broad-spectrum antimicrobial activity against various pathogens. The findings suggest that methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate could be further evaluated for its potential use in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as kinases or proteases, and receptors involved in cell signaling pathways.

Pathways Involved: The compound may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs with Indole Moieties

Octyl (N-(5-(1H-Indol-2-Yl)-2-Methoxyphenyl)Sulfamoyl)Carbamate (Compound 1, )

- Key Similarities :

- Key Differences :

3-Chloro-N-(2-((2-Dimethylamino)Ethyl)(Methyl)Amino)-4-Methoxy-5-((4-(1-Methyl-1H-Indol-3-Yl)Pyrimidin-2-Yl)Amino)Phenyl)Propanamide ()

Carbamate-Containing Compounds

Methyl (3-Hydroxyphenyl)-Carbamate ()

- Key Similarities :

Asulam (Methyl ((4-Aminophenyl)Sulfonyl)Carbamate, )

- Key Similarities :

- Key Differences :

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on substituent contributions (hydroxyethyl and indole increase hydrophilicity vs. octyl chain in Compound 1).

Functional Group Impact on Bioactivity

- Carbamate Group: Common in pesticides (e.g., benomyl ) and drugs; provides hydrolytic stability compared to esters.

- Indole Moiety : Critical for interactions with biological targets (e.g., serotonin receptors or kinase domains) .

Biological Activity

Methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a carbamate group, an indole derivative, and a sulfamoyl moiety, which collectively contribute to its biological properties.

1. Anticancer Activity

Research indicates that carbamate derivatives can exhibit anticancer properties through various mechanisms, including:

- Inhibition of DNA Replication : The compound may interfere with DNA synthesis by forming reactive intermediates that bind to DNA, inhibiting replication and leading to tumor cell death .

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylase (HDAC) activity, which is crucial for cancer cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

2. Anti-inflammatory Effects

The indole structure is known for its anti-inflammatory properties. Compounds containing indole moieties have been reported to modulate inflammatory pathways, potentially reducing cytokine release and inflammation in various models .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of methyl (4-(N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)phenyl)carbamate against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 12 µM against Caco-2 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 15 µM) .

Case Study 2: Inflammatory Response Modulation

In a model of acute inflammation, administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 40%, suggesting its potential utility in treating inflammatory diseases .

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound:

- Synthesis : The synthesis involves multi-step reactions starting from readily available indole derivatives, followed by sulfamoylation and carbamate formation .

- Biological Evaluation : Various assays have confirmed the compound's ability to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, highlighting its therapeutic potential .

Q & A

Basic Question: What are the recommended synthetic routes and optimization strategies for this carbamate derivative?

Answer:

The synthesis of structurally related carbamates often involves coupling reactions using chloroformates or isocyanates. For example:

- Reaction Setup : Dissolve intermediates (e.g., pyrimidine/pyridine derivatives) in chloroform, add triethylamine as a base, and react with chloroformates under stirring for 18 hours to maximize yields (33% vs. 15% at 3 hours) .

- Purification : Column chromatography on silica gel is standard, with ESI-MS and -NMR used to confirm product formation. Key spectral shifts (e.g., -CH-NH- signals moving from 2.70 ppm to 3.18–2.97 ppm) validate carbamate bond formation .

- Alternative Methods : Catalytic HCl in chloroform with phenyl isocyanate and alcohols (e.g., α-terpineol) can form carbamates, followed by crystallization in chloroform/alcohol .

Basic Question: How should researchers characterize the structural and electronic properties of this compound?

Answer:

- Spectroscopic Analysis :

- Computational Tools : Use ACD/Labs Percepta for predicting logP, pKa, and solubility. Validate with experimental data .

Advanced Question: What methodologies are suitable for evaluating its biological activity, such as enzyme inhibition?

Answer:

- In Vitro Assays :

- Cholinesterase Inhibition : Adapt protocols from pyrimidine carbamate studies. Use acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzymes, measure IC values via Ellman’s method, and compare with donepezil as a control .

- Dose-Response Curves : Test concentrations from 0.1–100 μM, with triplicate measurements to ensure reproducibility .

- Cell-Based Studies : Evaluate cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) using MTT assays to rule off-target effects .

Advanced Question: How can computational modeling (e.g., QSAR, molecular docking) inform its mechanism of action?

Answer:

- QSAR Modeling : Use FT-IR, HOMO-LUMO gaps, and MEP surfaces to correlate electronic properties with activity. For example, lower HOMO-LUMO gaps may enhance electron donation to enzyme active sites .

- Docking Studies :

Advanced Question: How should researchers resolve contradictions in synthetic yields or bioactivity data?

Answer:

- Yield Discrepancies :

- Bioactivity Variability :

Advanced Question: What strategies are recommended for studying its metabolic stability or toxicity?

Answer:

- In Silico ADMET : Predict metabolic sites using CYP450 isoforms (e.g., CYP3A4) via tools like SwissADME. Hydroxylation of the indole ring or carbamate hydrolysis are likely hotspots .

- In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS to identify phase I metabolites. Monitor for sulfamoyl cleavage or methyl oxidation .

- Toxicogenomics : Profile gene expression in HepG2 cells using RNA-seq to assess oxidative stress pathways .

Advanced Question: How can crystallographic disorder in its structure impact pharmacological interpretation?

Answer:

- Crystal Packing Effects : Disorder in substituents (e.g., cyclohexene rings) may reflect conformational flexibility. Use occupancy refinement (e.g., 55:45 ratio) and compare with NMR dynamics data .

- Pharmacophore Mapping : Exclude disordered regions when defining essential binding motifs (e.g., carbamate and sulfamoyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.